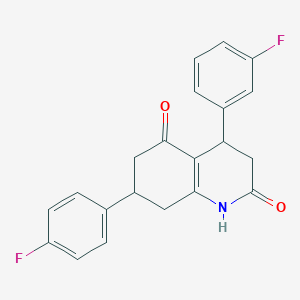

4-(3-fluorophenyl)-7-(4-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorophenyl-substituted quinolines, including compounds similar to the one , often involves multi-step reactions that may include cyclocondensation, Grignard reactions, and intramolecular cyclization. For instance, the synthesis of 4-aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines is achieved through acid-catalyzed cyclocondensation involving fluorinated anilines, aromatic aldehydes, and cyclopentadiene, showcasing the complexity and specificity required in synthesizing such compounds (Tolstikov et al., 2014).

Molecular Structure Analysis

The molecular structure of fluorophenyl-substituted quinolines is characterized by specific spatial arrangements and bonding patterns that influence the molecule's reactivity and properties. For example, the crystal structure of a related compound, 7-(4-fluorophenyl)-5,6,7,14-tetrahydroquinolino[4,3-b]benzo[f]-quinolin-6-one, was elucidated using X-ray diffraction, revealing intricate details such as the boat confirmation of the central 1,4-dihydropyridine ring and the formation of dimers through intermolecular hydrogen bonds (Wang et al., 2006).

Chemical Reactions and Properties

Fluorophenyl-substituted quinolines participate in a variety of chemical reactions that underscore their reactivity and potential utility in further chemical transformations. For instance, the formation of stable ozonides from the ozonolysis of trifluoroacetyl derivatives of similar compounds indicates the potential for further functionalization and application in synthetic chemistry (Tolstikov et al., 2014).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Enantioselective Hydrogenation : Research shows the asymmetric hydrogenation of quinolines, including derivatives similar to the query compound, can produce biologically active tetrahydroquinolines with high enantioselectivity. This process is crucial for the gram-scale synthesis of certain active molecules, demonstrating the compound's potential in synthesizing biologically relevant structures (Wang et al., 2011).

Fluorine Substitution Effects : The introduction of fluorine atoms into quinoline derivatives, like the study compound, can significantly affect their chemical and physical properties. For instance, fluorination has been shown to impact the axial chirality and steric properties of N-aryl compounds, potentially leading to novel materials with unique properties (Iida et al., 2019).

Applications in Material Science and Biology

Antibacterial Properties : Certain quinolone derivatives have demonstrated potent antibacterial activities, suggesting that similar compounds could serve as valuable leads for developing new antimicrobial agents. The structure-activity relationship analysis of these compounds can inform the design of more effective antibacterial drugs (Kuramoto et al., 2003).

Photophysical Properties : Quinoline derivatives, including those with fluorophenyl groups, have been studied for their excited-state intramolecular proton transfer (ESIPT) properties, which are significant for developing advanced fluorescent materials. These properties depend on the solvent polarity, suggesting their potential use in sensitive and selective optical sensors (Padalkar & Sekar, 2014).

Amylolytic Agents : Synthesis of novel fluorine-bearing quinoline derivatives has shown high to moderate activity against certain fungi, indicating their potential as amylolytic agents. This suggests a role for such compounds in agricultural or pharmaceutical applications to control fungal growth (Makki et al., 2012).

Propriétés

IUPAC Name |

4-(3-fluorophenyl)-7-(4-fluorophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F2NO2/c22-15-6-4-12(5-7-15)14-9-18-21(19(25)10-14)17(11-20(26)24-18)13-2-1-3-16(23)8-13/h1-8,14,17H,9-11H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQSSVHQYWANGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=C1NC(=O)CC2C3=CC(=CC=C3)F)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B5504305.png)

![2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5504315.png)

![2-{[benzyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5504319.png)

![N-[4-(cyclopentyloxy)phenyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5504327.png)

![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)butanamide hydrochloride](/img/structure/B5504341.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(phenylacetyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5504349.png)

![(3S)-N,N-dimethyl-1-[2-(methylthio)pyrimidin-4-yl]azepan-3-amine](/img/structure/B5504356.png)

![9-(2-ethoxybenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5504377.png)

![rel-(3R,4R)-4-amino-1-[(3-amino-2-thienyl)carbonyl]-3-piperidinol hydrochloride](/img/structure/B5504389.png)